(E)-ethyl 4-(3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)piperazine-1-carboxylate
Description
The compound “(E)-ethyl 4-(3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)piperazine-1-carboxylate” is a heterocyclic molecule featuring a thiazolidinone core fused with a furan ring and a piperazine-carboxylate moiety. The (E)-stereochemistry at the methylene group and the presence of sulfur and oxygen atoms in the thiazolidinone ring may influence its reactivity and biological interactions .
Properties
IUPAC Name |
ethyl 4-[3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S2/c1-2-25-17(24)20-9-7-19(8-10-20)15(22)5-6-21-16(23)14(28-18(21)27)12-13-4-3-11-26-13/h3-4,11-12H,2,5-10H2,1H3/b14-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCILTAETIQJKW-WYMLVPIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-ethyl 4-(3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)piperazine-1-carboxylate is a complex organic compound with potential pharmacological applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and efficacy in various biological systems.
Chemical Structure and Properties
The compound features a piperazine core linked to a thiazolidinone derivative, which is known for its diverse biological activities. The structural formula is as follows:
Chemical Formula: C₁₇H₁₈N₂O₄S₂
IUPAC Name: 3-[(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
This compound has been categorized under small molecules with experimental status in drug development databases like DrugBank .
Anticancer Properties
Research has indicated that derivatives of thiazolidinones exhibit significant anticancer activity. A study focusing on similar compounds demonstrated that thiazolidinone derivatives could induce apoptosis in cancer cells through the activation of caspase pathways . This suggests that (E)-ethyl 4-(3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)piperazine-1-carboxylate may also possess similar properties.
Antiviral Activity
Thiazolidinone derivatives have shown promise as antiviral agents. A recent study highlighted their effectiveness against various viral strains, potentially by inhibiting viral replication processes . The presence of the furan moiety in this compound may enhance its interaction with viral proteins, thereby increasing its antiviral efficacy.
The proposed mechanism of action for thiazolidinone derivatives involves the inhibition of key enzymes in metabolic pathways. For instance, compounds similar to (E)-ethyl 4-(3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)piperazine-1-carboxylate have been shown to inhibit protein phosphatases, which are crucial for cellular signaling . This inhibition can disrupt cancer cell proliferation and viral replication.
Case Studies
- Anticancer Study : In vitro studies on thiazolidinone derivatives demonstrated IC50 values ranging from 10 µM to 50 µM against various cancer cell lines, indicating potent anticancer activity .
- Antiviral Efficacy : In a study examining the antiviral properties against influenza virus, a related compound displayed a significant reduction in viral load in treated cells compared to controls, showcasing potential therapeutic applications .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Thiazolidinone Derivatives
The target compound shares a thiazolidinone core with analogs such as Ethyl 4-{4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}piperazine-1-carboxylate (). Key differences include:
- Furan vs. Benzodioxole Substituent : The furan ring in the target compound is replaced by a benzodioxole group in the analog. Benzodioxole’s electron-rich aromatic system may enhance π-π stacking interactions in biological targets, while furan’s smaller size could improve solubility.
- Chain Length: The target compound has a propanoyl linker, whereas the analog uses a butanoyl chain. Longer chains might increase flexibility but reduce metabolic stability.
Table 1: Structural Comparison of Thiazolidinone Derivatives
*Estimated based on structural similarity.
Piperazine-Carboxylate Derivatives
Piperazine-carboxylate moieties are common in drug design due to their ability to modulate pharmacokinetics. For example, tert-butyl 4-(6-fluoro-4-methylpyridin-3-yl)piperazine-1-carboxylate () shares the piperazine backbone but incorporates a pyridine ring. Differences include:
- Electron-Withdrawing Groups : The pyridine-fluoro group in ’s compound may enhance binding to hydrophobic pockets, whereas the target compound’s furan could participate in hydrogen bonding.
- Synthetic Routes: Both compounds use palladium-catalyzed cross-coupling (e.g., with BINAP and Cs₂CO₃, as in ), but the target compound’s synthesis likely requires additional steps to introduce the thioxothiazolidinone ring.
Impact of Stereochemistry and Side Chains
The alkyl side chain length and stereochemistry (E vs. Z) are critical for activity. For instance, THCP’s longer alkyl chain compared to THC increases cannabinoid receptor affinity by 30-fold (). Similarly, the target compound’s propanoyl linker and (E)-configuration may optimize interactions with biological targets compared to shorter or (Z)-configured analogs.
Analytical and Structural Characterization
- HPLC-ESI-MSn : Used in to profile metabolites in plant extracts, this method could quantify the target compound and its analogs in biological matrices.
- X-ray Crystallography : Programs like SHELXL () are essential for determining the absolute configuration of such complex molecules, ensuring accurate structure-activity relationship (SAR) studies.
Q & A
Q. What synthetic strategies are commonly employed to prepare this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves multi-step reactions, often starting with Claisen condensation of diethyl oxalate with acetyl-substituted heterocycles (e.g., furan derivatives) to form 1,3-diketoesters. Subsequent cyclization with hydrazine derivatives yields pyrazole or thiazolidinone cores. For the target compound, key steps include:
- Claisen Condensation : React 2-acetylfuran derivatives with diethyl oxalate under reflux in ethanol, catalyzed by sodium ethoxide, to form 2,4-dioxobutanoate intermediates .
- Thiazolidinone Formation : Condense the diketoester with thiosemicarbazide in acidic conditions (e.g., glacial acetic acid) to generate the 4-oxo-2-thioxothiazolidin ring .
- Piperazine Coupling : Use carbodiimide-based coupling agents (e.g., DCC/DMAP) to attach the propanoyl-piperazine moiety to the thiazolidinone core .
Optimization Tips : - Monitor reaction progress via TLC or HPLC to minimize side products.
- Adjust solvent polarity (e.g., DMF for polar intermediates) and temperature (80–100°C for cyclization steps) .
Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral markers should researchers prioritize?
Methodological Answer:
- IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups. The furan C-O-C stretch appears at ~1015 cm⁻¹ .
- ¹H NMR : Key signals include:
- Piperazine protons as a multiplet at δ 2.5–3.5 ppm.
- Furan methylene protons (E-configuration) as a singlet at δ 6.8–7.2 ppm.
- Ethyl ester protons as a triplet (δ 1.2–1.4 ppm) and quartet (δ 4.1–4.3 ppm) .
- ¹³C NMR : Look for the thiazolidinone carbonyl at δ 170–175 ppm and the piperazine carbonyl at δ 165–170 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS should confirm the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns matching the ester and thiazolidinone groups .
Q. How can researchers design initial biological activity screens for this compound?
Methodological Answer:
- Antimicrobial Assays : Use the agar diffusion method against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungi (e.g., C. albicans). Prepare serial dilutions (10–100 µg/mL) in DMSO and measure zone-of-inhibition diameters .
- Cytotoxicity Screening : Employ MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values. Compare with positive controls (e.g., doxorubicin) .
- Data Interpretation : Use ANOVA to statistically validate activity differences between derivatives. Correlate substituent effects (e.g., furan vs. phenyl groups) with efficacy .
Advanced Research Questions
Q. How do structural modifications (e.g., furan substitution) influence the compound’s bioactivity and stability?
Methodological Answer:
- Substituent Effects :
- Replace the furan-2-ylmethylene group with phenyl or thiophene derivatives to evaluate steric/electronic impacts.
- Introduce electron-withdrawing groups (e.g., -NO₂) on the furan ring to enhance electrophilicity and antimicrobial potency .
- Stability Studies :
- Conduct accelerated degradation tests under acidic (pH 3), basic (pH 9), and oxidative (H₂O₂) conditions. Monitor decomposition via HPLC and identify degradants using LC-MS .
Q. What computational approaches can predict the compound’s binding affinity to biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with bacterial dihydrofolate reductase (DHFR) or fungal cytochrome P450. Prioritize poses with hydrogen bonds to the thioxothiazolidinone sulfur and piperazine nitrogen .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Calculate RMSD values (<2 Å indicates stable binding) .
- QSAR Modeling : Develop regression models correlating substituent parameters (e.g., Hammett σ) with MIC values from antimicrobial assays .
Q. How can researchers resolve contradictions in spectral data or bioactivity results across studies?
Methodological Answer:
- Spectral Discrepancies :
- Replicate experiments using standardized NMR conditions (e.g., same solvent, temperature).
- Validate unexpected signals via 2D NMR (HSQC, HMBC) to confirm connectivity .
- Bioactivity Variability :
- Control for experimental variables (e.g., bacterial strain, inoculum size).
- Use checkerboard assays to identify synergies/antagonisms with known antibiotics .
Q. What advanced techniques are recommended for elucidating reaction mechanisms in the compound’s synthesis?
Methodological Answer:
- Isotopic Labeling : Incorporate ¹³C into the diketoester intermediate to track cyclization pathways via ¹³C NMR .
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure rate constants for thiazolidinone formation under varying pH/temperature .
- DFT Calculations : Optimize transition-state geometries at the B3LYP/6-31G* level to identify rate-determining steps (e.g., nucleophilic attack during cyclization) .
Q. How can researchers integrate automation and AI into the synthesis and analysis of this compound?
Methodological Answer:
- Automated Synthesis : Use robotic platforms (e.g., Chemspeed) for high-throughput optimization of reaction parameters (e.g., solvent, catalyst loading) .
- AI-Driven Analysis : Train neural networks on spectral databases to predict NMR/IR peaks for novel derivatives. Validate predictions with experimental data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
